![molecular formula C10H13Cl2N3 B3089673 (2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride CAS No. 1197227-61-4](/img/structure/B3089673.png)
(2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride
Overview
Description
“(2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride” is a chemical compound with the IUPAC name (2- (1H-benzo [d]imidazol-1-yl)phenyl)methanamine dihydrochloride . It is used in various chemical reactions and has a molecular weight of 260.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3.2ClH/c12-7-10-3-1-2-4-11(10)8-14-6-5-13-9-14;;/h1-6,9H,7-8,12H2;2*1H . This indicates that the compound has a molecular structure consisting of a phenyl group attached to an imidazole ring via a methanamine linker .Scientific Research Applications
Crystal Structure Analysis
One study discusses the crystal structures of imidazole-4-imines, which are related to "(2-(1H-Imidazol-1-yl)phenyl)methanamine" by their imidazole component. These compounds exhibit isomorphism, meaning they have similar crystal structures despite having different halogen atoms. The study highlights the role of weak specific intermolecular interactions in determining the crystal packing of these compounds, which includes hydrogen bonds and π–π interactions (Skrzypiec et al., 2012).
Synthesis and Characterization of Derivatives
Another research area focuses on the synthesis and characterization of novel derivatives from related compounds, such as benzimidazole. These derivatives were synthesized and characterized using various spectroscopic techniques, indicating the broad scope for the synthesis of related compounds and their potential applications in scientific research (Vishwanathan & Gurupadayya, 2014).
Antimicrobial Applications
A study on the synthesis and antimicrobial evaluation of certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives, which share a similar core structure with the compound , revealed variable degrees of antibacterial and antifungal activity. This suggests potential antimicrobial applications for related compounds (Visagaperumal et al., 2010).
Corrosion Inhibition
Research on imidazole derivatives, including compounds similar to "(2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride," has shown their effectiveness as corrosion inhibitors for metals in acidic solutions. This application is significant for industries dealing with metal preservation and protection (Prashanth et al., 2021).
Advanced Material Science
Poly(amide-ether)s bearing imidazole pendants have been synthesized for the study of their physical and optical properties. These materials, which incorporate imidazole units, exhibit solubility in organic solvents, thermal stability, and fluorescence emission, indicating their potential use in advanced materials science (Ghaemy et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
properties
IUPAC Name |
(2-imidazol-1-ylphenyl)methanamine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13;;/h1-6,8H,7,11H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPYQSHQEMIADP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N2C=CN=C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669520 | |
Record name | 1-[2-(1H-Imidazol-1-yl)phenyl]methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride | |
CAS RN |
1197227-61-4 | |
Record name | 1-[2-(1H-Imidazol-1-yl)phenyl]methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.